4-(dimethylamino)-N-methyl-3-nitrobenzenesulfonamide
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Overview
Description
4-(dimethylamino)-N-methyl-3-nitrobenzenesulfonamide is an organic compound that features a sulfonamide group attached to a benzene ring substituted with a nitro group and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylamino)-N-methyl-3-nitrobenzenesulfonamide typically involves the nitration of a dimethylamino-substituted benzene derivative followed by sulfonation and methylation reactions. One common synthetic route includes:
Sulfonation: The addition of a sulfonamide group using chlorosulfonic acid or sulfur trioxide.
Methylation: The methylation of the amino group using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems for precise control of reaction conditions such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylamino)-N-methyl-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form sulfonic acids or other derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups using electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Potassium permanganate or chromium trioxide.
Substitution: Halogenating agents like chlorine or bromine.
Major Products
Oxidation: Amino derivatives.
Reduction: Sulfonic acids.
Substitution: Halogenated derivatives.
Scientific Research Applications
4-(dimethylamino)-N-methyl-3-nitrobenzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(dimethylamino)-N-methyl-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
4-(dimethylamino)benzoic acid: Shares the dimethylamino group but lacks the sulfonamide and nitro groups.
4-(dimethylamino)pyridine: Contains a pyridine ring instead of a benzene ring.
4-(dimethylamino)cinnamaldehyde: Features a cinnamaldehyde moiety instead of a sulfonamide group.
Uniqueness
4-(dimethylamino)-N-methyl-3-nitrobenzenesulfonamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C9H13N3O4S |
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Molecular Weight |
259.28 g/mol |
IUPAC Name |
4-(dimethylamino)-N-methyl-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C9H13N3O4S/c1-10-17(15,16)7-4-5-8(11(2)3)9(6-7)12(13)14/h4-6,10H,1-3H3 |
InChI Key |
RNJSHSJNYFFGPJ-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=C(C=C1)N(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
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